molecular formula C11H13NO B6270713 1-(isocyanatomethyl)-4-(propan-2-yl)benzene CAS No. 1082462-02-9

1-(isocyanatomethyl)-4-(propan-2-yl)benzene

Cat. No.: B6270713
CAS No.: 1082462-02-9
M. Wt: 175.23 g/mol
InChI Key: JORFYLXBXNIBBT-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)-4-(propan-2-yl)benzene is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which also bears a propan-2-yl (isopropyl) substituent

Preparation Methods

The synthesis of 1-(isocyanatomethyl)-4-(propan-2-yl)benzene typically involves the reaction of 4-(propan-2-yl)benzylamine with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:

4-(propan-2-yl)benzylamine+PhosgeneThis compound+HCl\text{4-(propan-2-yl)benzylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-(propan-2-yl)benzylamine+Phosgene→this compound+HCl

In industrial settings, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. Alternative methods may include the use of less hazardous reagents such as triphosgene or diphosgene.

Chemical Reactions Analysis

1-(Isocyanatomethyl)-4-(propan-2-yl)benzene undergoes various chemical reactions, primarily driven by the reactivity of the isocyanate group. Some common reactions include:

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.

    Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common reagents and conditions for these reactions include:

    Amines: For urea formation, typically at room temperature or slightly elevated temperatures.

    Alcohols: For carbamate formation, often in the presence of a catalyst.

    Water: For amine formation, usually under mild conditions.

Major products formed from these reactions include ureas, carbamates, and amines, which have various applications in materials science and pharmaceuticals.

Scientific Research Applications

1-(Isocyanatomethyl)-4-(propan-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 1-(isocyanatomethyl)-4-(propan-2-yl)benzene is primarily related to the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify proteins and alter their function, which can be exploited in drug design and biochemical research.

Comparison with Similar Compounds

1-(Isocyanatomethyl)-4-(propan-2-yl)benzene can be compared with other isocyanate-containing compounds, such as:

    Phenyl isocyanate: Lacks the propan-2-yl substituent, making it less sterically hindered and more reactive.

    Methyl isocyanate: Smaller and more volatile, with different industrial applications, particularly in the production of pesticides.

    Toluene diisocyanate: Contains two isocyanate groups, making it highly reactive and widely used in the production of polyurethanes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates.

Properties

CAS No.

1082462-02-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(isocyanatomethyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C11H13NO/c1-9(2)11-5-3-10(4-6-11)7-12-8-13/h3-6,9H,7H2,1-2H3

InChI Key

JORFYLXBXNIBBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN=C=O

Purity

95

Origin of Product

United States

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